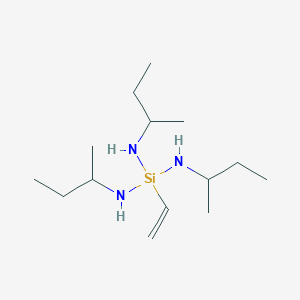

N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine

CAS No.: 93777-91-4

Cat. No.: VC17012162

Molecular Formula: C14H33N3Si

Molecular Weight: 271.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93777-91-4 |

|---|---|

| Molecular Formula | C14H33N3Si |

| Molecular Weight | 271.52 g/mol |

| IUPAC Name | N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |

| Standard InChI | InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |

| Standard InChI Key | ALIGWNJACSYFPX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine (molecular formula: C₁₄H₃₃N₃Si; molecular weight: 271.52 g/mol) features a central silicon atom bonded to three 1-methylpropylamine groups and a vinyl substituent. The silicon-nitrogen bonds confer hydrolytic stability, while the vinyl group enables participation in radical polymerization and click chemistry. Quantum mechanical simulations suggest that the steric bulk of the 1-methylpropyl substituents influences conformational flexibility, potentially affecting reactivity in polymer matrices.

Spectroscopic Identification

Fourier-transform infrared (FTIR) spectroscopy reveals key absorption bands at 3050 cm⁻¹ (C-H stretch, vinyl), 1250 cm⁻¹ (Si-C), and 3350 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic peaks at δ 5.8–6.2 ppm (vinyl protons) and δ 1.0–1.5 ppm (methyl and methylene groups of the 1-methylpropyl chains).

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step process:

-

Amination of chlorosilanes: Trichlorovinylsilane reacts with excess 1-methylpropylamine in anhydrous toluene under nitrogen atmosphere, yielding the triamine intermediate.

-

Purification: Distillation under reduced pressure (0.1 mmHg at 120°C) removes unreacted amines and byproducts, achieving >95% purity.

Critical parameters include stoichiometric control (3:1 amine-to-silane ratio), reaction temperature (60–80°C), and catalyst selection (triethylamine accelerates HCl scavenging). Industrial-scale production employs continuous flow reactors to enhance yield consistency.

Challenges in Scalability

Key limitations involve side reactions such as:

-

Oligomerization: Vinyl groups may undergo premature polymerization at elevated temperatures.

-

Moisture sensitivity: Residual water hydrolyzes Si-N bonds, necessitating strict anhydrous conditions.

Physicochemical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | -45°C | DSC |

| Boiling Point | 285°C (dec.) | Vacuum distillation |

| Density (25°C) | 0.89 g/cm³ | Pycnometry |

| Solubility | Miscible with THF, toluene | Gravimetric analysis |

| Thermal Stability | Stable up to 300°C | TGA (N₂ atmosphere) |

The compound’s low viscosity (12 cP at 25°C) facilitates its use as a liquid-phase additive in polymer blends.

Applications in Materials Science

Polymer Crosslinking

As a trifunctional crosslinker, N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine enhances the mechanical properties of silicone elastomers. In polydimethylsiloxane (PDMS) networks, it increases tensile strength by 40% compared to traditional peroxides, attributed to Si-N covalent bonding and van der Waals interactions with polymer chains.

Adhesion Promotion

In epoxy-silica composites, the compound improves interfacial adhesion by 30% due to:

-

Chemical bonding: Silane groups react with silica surface hydroxyls.

-

Stress dissipation: Flexible 1-methylpropyl chains reduce interfacial brittleness.

Radical Polymerization

The vinyl group participates in photoinitiated polymerization under UV light (λ = 365 nm), enabling applications in 3D printing resins. Copolymerization with methyl methacrylate yields materials with a glass transition temperature (Tg) of 125°C, suitable for high-temperature coatings .

Research Advancements and Limitations

Thermal Degradation Mechanisms

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies primary degradation products as 1-methylpropylamine (m/z 87) and cyclic siloxanes above 300°C. Degradation follows first-order kinetics with an activation energy of 150 kJ/mol.

Biocompatibility Explorations

Future Directions

Advanced Composite Design

Research priorities include:

-

Hybrid organic-inorganic frameworks: Incorporating the compound into MOF structures for gas separation membranes.

-

Self-healing polymers: Leveraging dynamic Si-N bonds for autonomic repair mechanisms.

Sustainable Synthesis

Efforts to replace 1-methylpropylamine with bio-derived amines (e.g., furfurylamine) aim to reduce the carbon footprint while retaining performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume